molecular formula C7H13Cl2N3 B6217543 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride CAS No. 2742656-38-6

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride

Cat. No.: B6217543
CAS No.: 2742656-38-6
M. Wt: 210.1
InChI Key:
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Description

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12N3Cl2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride typically involves the reaction of 5,6-dimethylpyridazine with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 5,6-dimethylpyridazine and methanamine.

    Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, often at elevated temperatures to facilitate the reaction.

    Product Isolation: The resulting product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methylpyridazin-3-yl)methanamine dihydrochloride
  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

Uniqueness

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride is unique due to the presence of two methyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

2742656-38-6

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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